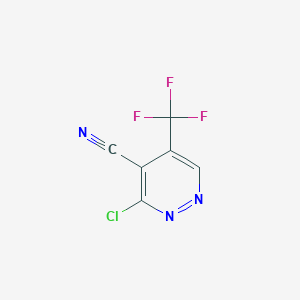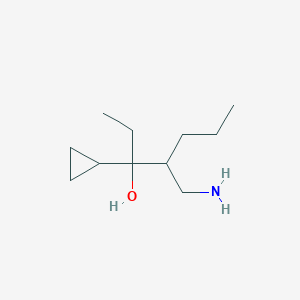
4-(Aminomethyl)-3-cyclopropylheptan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-3-cyclopropylheptan-3-ol is an organic compound that features a cyclopropyl group attached to a heptane backbone, with an aminomethyl group and a hydroxyl group on the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-3-cyclopropylheptan-3-ol typically involves multi-step organic reactions. One common method includes the cyclopropanation of a heptane derivative followed by the introduction of the aminomethyl group through reductive amination. The hydroxyl group can be introduced via hydroboration-oxidation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and catalysts to optimize yield and purity. The process might include steps such as hydrogenation, amination, and cyclopropanation under controlled conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-3-cyclopropylheptan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated molecule.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropyl alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Aminomethyl)-3-cyclopropylheptan-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-3-cyclopropylheptan-3-ol exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, altering their activity. The cyclopropyl group may provide steric hindrance, affecting the compound’s binding affinity and specificity. Pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its antifibrinolytic properties.
4-Aminopyridine: Used as a research tool in studying potassium channels.
4-Aminocoumarin derivatives: Utilized in organic synthesis and heterocyclic chemistry.
Uniqueness: 4-(Aminomethyl)-3-cyclopropylheptan-3-ol is unique due to its combination of a cyclopropyl group with an aminomethyl and hydroxyl group on a heptane backbone. This structure provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
4-(aminomethyl)-3-cyclopropylheptan-3-ol |
InChI |
InChI=1S/C11H23NO/c1-3-5-10(8-12)11(13,4-2)9-6-7-9/h9-10,13H,3-8,12H2,1-2H3 |
InChI Key |
CUBMSGFMDWACHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C(CC)(C1CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride](/img/structure/B13472636.png)
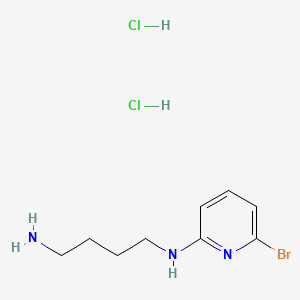

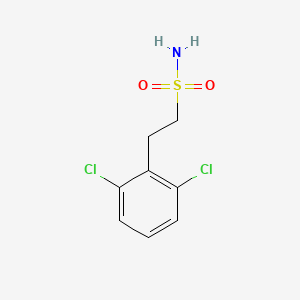
![6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride](/img/structure/B13472658.png)
![2-({1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl}oxy)acetic acid](/img/structure/B13472660.png)
![6,7-Dimethoxy-2-(4-{2-oxabicyclo[2.2.2]octane-1-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13472661.png)
amine hydrochloride](/img/structure/B13472665.png)
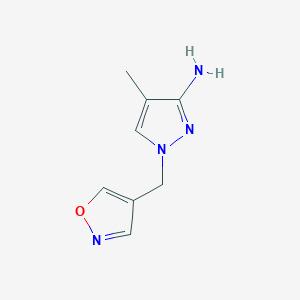

![2-Amino-3-[(2-amino-3-carboxyphenyl)disulfanyl]benzoicacid](/img/structure/B13472688.png)
![[(Oxolan-3-yl)methyl]boronic acid](/img/structure/B13472690.png)
